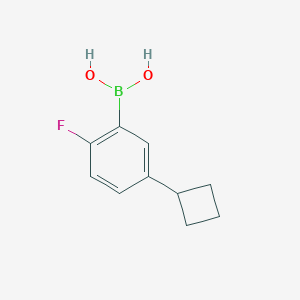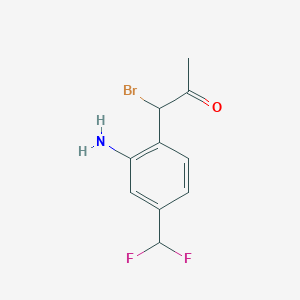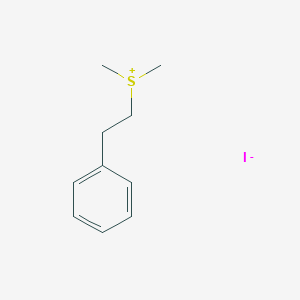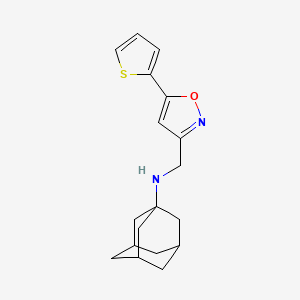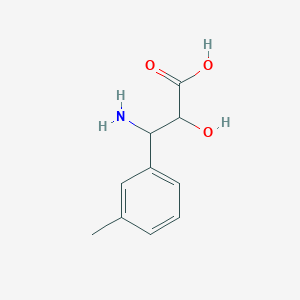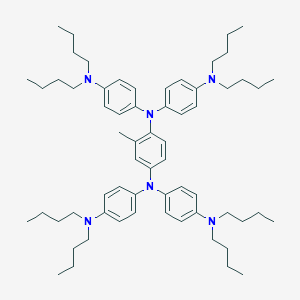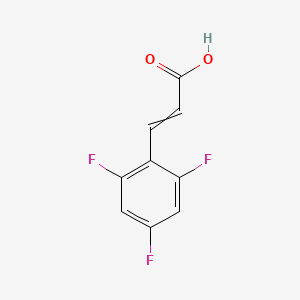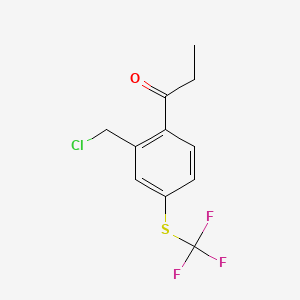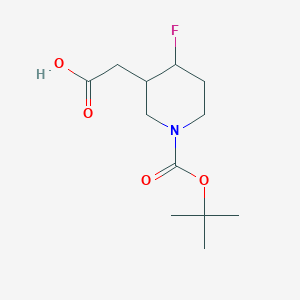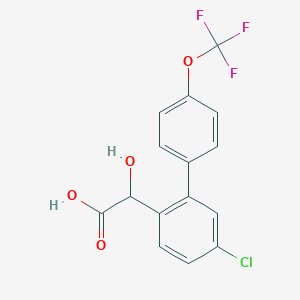
(5-Chloro-4'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid is a complex organic compound characterized by the presence of a biphenyl core substituted with a chloro group, a trifluoromethoxy group, and a hydroxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Substituents: The chloro and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or a chlorinating agent, while the trifluoromethoxy group can be introduced using trifluoromethylation reagents.
Hydroxyacetic Acid Moiety: The hydroxyacetic acid moiety can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl core is replaced by a hydroxyacetic acid derivative.
Industrial Production Methods
Industrial production of (5-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
(5-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of (5-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro and trifluoromethoxy groups can enhance its binding affinity and selectivity for these targets. The hydroxyacetic acid moiety may also play a role in modulating its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4’-Trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid: Similar structure but lacks the chloro group.
(5-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-acetic acid: Similar structure but lacks the hydroxy group.
(5-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-methoxyacetic acid: Similar structure but has a methoxy group instead of a hydroxy group.
Uniqueness
The unique combination of the chloro, trifluoromethoxy, and hydroxyacetic acid moieties in (5-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C15H10ClF3O4 |
|---|---|
Poids moléculaire |
346.68 g/mol |
Nom IUPAC |
2-[4-chloro-2-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H10ClF3O4/c16-9-3-6-11(13(20)14(21)22)12(7-9)8-1-4-10(5-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22) |
Clé InChI |
CRJVLHVZYZADCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(C(=O)O)O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



